1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Beschreibung
Eigenschaften
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O4/c1-5-14-32-19-10-11-20(16(2)15-19)23(29)21-22(17-6-8-18(26)9-7-17)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEZDWBNTSNCJS-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations, including waste management and solvent recovery.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
The compound 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, material science, and organic synthesis.
Chemical Properties and Structure
The compound features a complex structure characterized by the following components:
- Dimethylaminoethyl group : Contributes to its solubility and biological activity.
- Fluorophenyl moiety : Enhances lipophilicity and may influence pharmacokinetics.
- Hydroxy and carbonyl functionalities : Important for reactivity and interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 445.49 g/mol.
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism is believed to involve the inhibition of specific enzymes that facilitate tumor growth.
Neuropharmacology
The dimethylamino group suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as depression or anxiety.
Organic Synthesis
Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for further modifications, making it a versatile building block in organic synthesis.
Reagent in Chemical Reactions
Due to its reactivity, it can be utilized as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in the development of new organic compounds.
Material Science
Polymer Development
Recent studies have explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. Its unique structure can lead to materials with tailored properties for specific applications, such as coatings or composites.
Nanotechnology
In nanotechnology, derivatives of this compound are being investigated for use in drug delivery systems. The ability to modify its surface properties allows for targeted delivery of therapeutic agents, improving efficacy while reducing side effects.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound inhibited tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university investigated the effects of this compound on serotonin receptors. The findings suggested that it could serve as a potential candidate for developing new antidepressants with fewer side effects compared to existing medications.
Case Study 3: Polymer Applications
A collaborative project between chemists and material scientists focused on using this compound in creating biodegradable polymers. The results showed improved degradation rates while maintaining structural integrity, making it suitable for environmentally friendly applications.
Wirkmechanismus
The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural variations among analogs include substituents on the aryl groups, the nature of the aminoalkyl chain, and benzoyl modifications. Below is a comparative analysis:
Key Observations
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., CF3 in Compound 25, F in the target compound) are associated with enhanced target binding, likely due to increased aromatic ring electron deficiency .
- Bulky substituents (e.g., tert-butyl in Compound 20) may reduce solubility but improve receptor selectivity .
Synthetic Challenges :
- Yields vary significantly: trifluoromethyl-substituted compounds (e.g., Compound 25, 9% yield) are harder to synthesize than tert-butyl analogs (Compound 20, 62% yield) .
- The allyloxy group in the target compound may require controlled reaction conditions to avoid polymerization .
Physicochemical Properties: Melting points correlate with molecular symmetry and intermolecular interactions. For example, Compound 23 (246–248°C) has higher symmetry (CF3O vs. CF3 in Compound 25) . Dimethylaminoethyl chains (target compound, CID 3255426) improve aqueous solubility compared to diethylaminoethyl (Sigma-Aldrich L422223) due to reduced steric hindrance .
Metabolic Considerations :
Biologische Aktivität
The compound 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic molecule characterized by a complex structure featuring a pyrrol-2-one core. This compound has garnered attention for its potential biological activities, including interactions with various biological targets that may lead to therapeutic applications.
- Molecular Formula : C26H31FN2O4
- Molecular Weight : 454.5 g/mol
- IUPAC Name : (4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]methylidene]pyrrolidine-2,3-dione
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The exact mechanism can involve:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pathways related to mood regulation and neurochemistry.
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, potentially altering metabolic processes.
Pharmacological Studies
Recent studies have focused on the pharmacological properties of this compound, particularly its binding affinity and selectivity towards various biological targets:
| Biological Target | Binding Affinity (Ki, nM) | Selectivity |
|---|---|---|
| Serotonin Transporter (SERT) | 0.22 ± 0.09 | High |
| Dopamine Transporter (DAT) | >1000 | Low |
| Norepinephrine Transporter (NET) | >1000 | Low |
These results indicate that the compound exhibits high selectivity for SERT over DAT and NET, suggesting potential applications in treating mood disorders and other conditions influenced by serotonin levels .
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits serotonin reuptake, leading to increased serotonin availability in synaptic clefts. This mechanism is crucial for developing antidepressants and anxiolytics .
Study 1: Efficacy in Animal Models
A study conducted on rat models evaluated the effects of the compound on serotonin levels in the brain. The results showed significant increases in serotonin concentrations in the hypothalamus, indicating effective penetration through the blood-brain barrier and prolonged retention in target areas .
Study 2: Comparative Analysis with Other Compounds
In a comparative analysis with other known SERT inhibitors, this compound exhibited superior binding affinity and selectivity. It was found to outperform traditional antidepressants in terms of receptor selectivity and efficacy in preliminary animal trials .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis involves multi-step organic reactions, including:
- Cyclization of substituted pyrrolone precursors under controlled conditions (e.g., reflux in anhydrous THF at 60–80°C) .
- Protection/deprotection of the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions .
- Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol . Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR analysis .
Q. How can the compound’s structure be rigorously characterized?
Use a combination of:
- 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.8–3.1 ppm for dimethylamino groups) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed m/z 483.1932 vs. calculated 483.1927 for C28H30FN2O5) .
- X-ray crystallography (if single crystals are obtainable) to resolve spatial arrangements of the fluorophenyl and allyloxybenzoyl groups .
Q. What preliminary assays are recommended to assess pharmacological activity?
Begin with:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations, using fluorescence-based readouts .
- Cell viability studies (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
- Molecular docking simulations to predict binding affinities to serotonin receptors or other targets, guided by the dimethylaminoethyl group’s potential neuromodulatory role .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Example: Discrepancies in IC50 values across studies may arise from:
- Solubility differences (e.g., DMSO vs. aqueous buffers altering compound aggregation) .
- Metabolic instability of the allyloxy group in cell-based vs. cell-free assays . Mitigation strategies:
- Replicate assays under standardized conditions (e.g., 0.1% DMSO in PBS).
- Synthesize analogs with stabilized ether linkages (e.g., replacing allyloxy with propoxy) and compare activity .
Q. What strategies improve SAR understanding for this compound class?
Focus on:
- Substituent variation : Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to evaluate electronic effects on target binding .
- Scaffold rigidity : Introduce methyl groups to the pyrrolone ring to restrict conformational flexibility and enhance selectivity .
- Data clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity trends .
Q. How does the compound’s reactivity impact stability during storage?
Key findings:
- The allyloxybenzoyl moiety undergoes photooxidation under UV light, forming quinone derivatives .
- The hydroxyl group participates in intramolecular hydrogen bonding , reducing susceptibility to hydrolysis but requiring anhydrous storage . Stability protocol:
- Store at –20°C in amber vials under argon.
- Monitor degradation via LC-MS every 6 months .
Q. What interdisciplinary approaches enhance synthesis scalability?
Integrate:
- Flow chemistry for high-yield cyclization steps (residence time 30 min, 70°C) .
- Process analytical technology (PAT) with inline IR spectroscopy to monitor reaction progress and minimize impurities .
- Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
